[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate
Overview
Description
2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine is a chemical compound with the molecular formula C20H23N5O6S and a molecular weight of 461.49 g/mol . This compound is an intermediate in the synthesis of various adenosine derivatives and is used in scientific research for its unique properties .
Mechanism of Action
Target of Action
The primary target of 2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine is a family of ADP receptors found on platelets . These receptors play a crucial role in inducing platelet activation .
Mode of Action
2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine interacts with its targets, the ADP receptors, to induce platelet activation
Biochemical Pathways
The compound is involved in the pathway of adenosine diphosphate (ADP) . ADP in the blood is converted to adenosine by the action of ecto-ADPases . This conversion inhibits further platelet activation via adenosine receptors .
Pharmacokinetics
It’s known that the compound is soluble in chloroform , which could potentially impact its absorption and distribution in the body.
Result of Action
The result of the compound’s action is the inhibition of further platelet activation via adenosine receptors . This occurs after ADP in the blood is converted to adenosine by the action of ecto-ADPases .
Preparation Methods
The synthesis of 2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine involves multiple steps. The starting material, adenosine, undergoes protection of the 2’ and 3’ hydroxyl groups with isopropylidene to form 2’,3’-O-isopropylideneadenosine. This intermediate is then reacted with p-toluenesulfonyl chloride in the presence of a base to yield 2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine . The reaction conditions typically involve the use of an organic solvent such as chloroform and a base like pyridine .
Chemical Reactions Analysis
2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine undergoes various chemical reactions, including:
Substitution Reactions: The toluolsulfonyl group can be substituted with other nucleophiles, leading to the formation of different adenosine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine is used in various scientific research applications:
Comparison with Similar Compounds
2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine is unique due to its dual protection of the 2’ and 3’ hydroxyl groups and the presence of a toluolsulfonyl group at the 5’ position. Similar compounds include:
2’,3’-O-Isopropylideneadenosine: Lacks the toluolsulfonyl group and is used as an intermediate in nucleoside synthesis.
5’-Tosyladenosine: Contains a toluolsulfonyl group at the 5’ position but lacks the isopropylidene protection at the 2’ and 3’ positions.
5’-TOSYL-2’-DEOXYADENOSINE: Similar to 5’-Tosyladenosine but with a deoxy modification at the 2’ position.
These compounds share some chemical properties but differ in their specific functional groups and applications .
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6S/c1-11-4-6-12(7-5-11)32(26,27)28-8-13-15-16(31-20(2,3)30-15)19(29-13)25-10-24-14-17(21)22-9-23-18(14)25/h4-7,9-10,13,15-16,19H,8H2,1-3H3,(H2,21,22,23)/t13-,15-,16-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZZVOYVIBCNRU-NVQRDWNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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